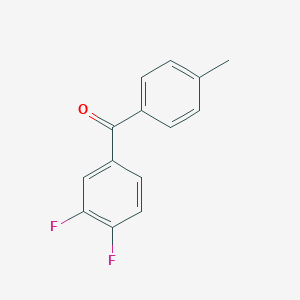

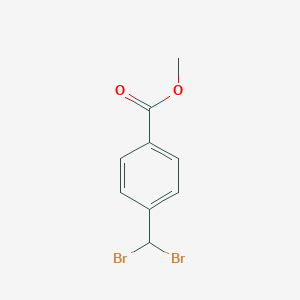

3,4-Difluoro-4'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

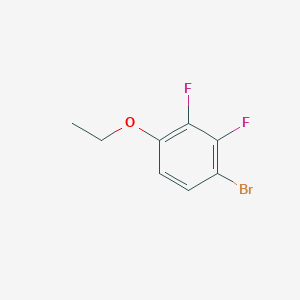

3,4-Difluoro-4'-methylbenzophenone, also known as 4'-methyldifluorobenzophenone, is a synthetic compound that has been used in a variety of scientific and industrial applications, including as a photoresist in microelectronics and as a reagent in organic synthesis. It is a colorless crystalline solid that has a wide range of applications due to its unique properties. In

Scientific Research Applications

Protein Dynamics and Electrostatics in Enzyme Function

Research on para-Hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, highlights the critical role of dynamic protein structures and electrostatic interactions in catalyzing reactions that involve similar aromatic compounds. The enzyme's ability to catalyze a reaction in two parts—reduction of the enzyme cofactor by NADPH and oxygenation of p-hydroxybenzoate—underscores the importance of conformational changes within the protein to facilitate specific and efficient catalysis. This study may provide insights into designing synthetic catalysts that mimic enzyme functions for aromatic compounds like 3,4-Difluoro-4'-methylbenzophenone (Entsch, Cole, & Ballou, 2005).

Chemosensors Based on Fluorophoric Platforms

The development of chemosensors based on 4-Methyl-2,6-diformylphenol (DFP) compounds for detecting various analytes, including metal ions and neutral molecules, highlights the potential for using structurally similar compounds for sensing applications. The high selectivity and sensitivity of these DFP-based chemosensors suggest that compounds like this compound could be explored for similar applications, leveraging their fluorophoric properties for the detection of specific analytes (Roy, 2021).

Environmental Fate and Behavior of Aromatic Compounds

Studies on the environmental fate, behavior, and effects of parabens, which share structural similarities with this compound, offer insights into how such compounds might behave in aquatic environments. The research on parabens, used as preservatives, can inform the environmental risk assessment and management strategies for similar compounds, focusing on their biodegradability, ubiquity in surface water, and potential to form halogenated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activities of Polyphenolic Compounds

Research on the molecular basis of the working mechanism of natural polyphenolic antioxidants provides a foundation for understanding how similar compounds, including those with fluorine substitutions like this compound, might exhibit antioxidant properties. This review encompasses various polyphenols' mechanisms, including H atom transfer and single electron transfer, highlighting the potential health benefits and applications of these compounds in mitigating oxidative stress (Leopoldini, Russo, & Toscano, 2011).

properties

IUPAC Name |

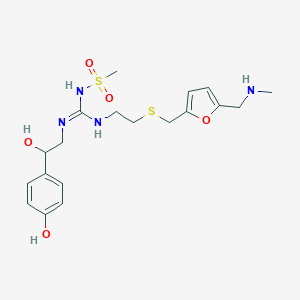

(3,4-difluorophenyl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTNHBNSLSLHQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374267 |

Source

|

| Record name | 3,4-Difluoro-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157165-29-2 |

Source

|

| Record name | 3,4-Difluoro-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)

![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)